2-(Phenylamino)benzonitrile
Description
Significance within Organic and Medicinal Chemistry Research
In organic chemistry, 2-(Phenylamino)benzonitrile is recognized as a versatile building block. cymitquimica.comcymitquimica.com The presence of the nitrile and amino groups allows for a wide array of chemical transformations. cymitquimica.com It serves as a key intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The strategic placement of the phenylamino (B1219803) group ortho to the nitrile facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems that are of significant interest. Furthermore, the aromatic rings can be functionalized through various substitution reactions, and the N-H bond of the amino group is reactive in cross-coupling reactions, enabling the construction of larger, more elaborate molecular architectures.
The importance of the this compound scaffold is particularly pronounced in medicinal chemistry. ontosight.ai Molecules containing this core structure are investigated for a range of therapeutic applications. ontosight.aiopenmedicinalchemistryjournal.com The diphenylamine (B1679370) framework is a known "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this compound have been explored for their potential as inhibitors of enzymes crucial to disease pathways. For instance, the quinoline (B57606) class of compounds, which can be synthesized from precursors related to this compound, are known to have applications as anti-cancer, antimicrobial, and anti-inflammatory agents. nih.gov
Foundational Research Areas and Emerging Perspectives
Foundational research on this compound has established its fundamental synthesis routes and reactivity. A common method for its synthesis involves the palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile (B118710) and aniline (B41778). Another classical approach is the nucleophilic aromatic substitution, where the halogen in 2-halobenzonitrile is displaced by aniline, often under basic conditions. Research has detailed the synthesis of substituted variants, such as the preparation of 4-Nitro-3-N-(phenylamino)benzonitrile from 3-fluoro-4-nitrobenzonitrile (B1304139) and aniline, which can then be chemically modified, for example, through the reduction of the nitro group to an amine. nih.gov
Emerging research continues to build on this foundation, focusing on the development of novel derivatives with enhanced biological activity and the discovery of more efficient synthetic methods. A significant area of emerging interest is the use of this compound derivatives in the development of antiviral agents. nih.gov Researchers have synthesized and evaluated a series of 2-phenylamino-4-phenoxy-quinoline derivatives as potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical target for anti-HIV drugs. nih.govmdpi.com These studies provide insight into the structure-activity relationships, showing how modifications to the this compound core can influence binding affinity and inhibitory potency. nih.gov The development of new catalytic systems and reaction conditions, including electrochemical-induced reactions for analogous compounds, represents another frontier, aiming for more sustainable and efficient syntheses. nih.govresearchgate.net
Table 1: Research Findings on this compound Derivatives
| Derivative Class | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Quinoline Derivatives | HIV-1 Reverse Transcriptase Inhibition | The pyridinylamino substituent at the 2-position of the quinoline core, derived from related aminobenzonitrile precursors, plays a crucial role in inhibitory activity against HIV-1 RT. | nih.gov |
| Benzimidazole Derivatives | Anticancer and Antimicrobial Agents | Benzimidazole amidoximes, synthesized from 3-amino-4-(substituted-amino) benzonitrile (B105546) precursors, have been investigated for potent antiparasitic, anticancer, and antimicrobial activities. | turkjps.org |
| N-Aryl Isoindolinones | Synthetic Methodology | An electrochemical-induced tandem reaction of 2-formyl benzonitrile with anilines has been developed to synthesize 3-N-aryl substituted isoindolinones, which are structurally related. | nih.gov |
| Substituted Benzonitriles | Synthetic Precursors | 4-Amino-3-(phenylamino)benzonitrile was synthesized via the reduction of 4-Nitro-3-N-(phenylamino)benzonitrile, demonstrating a pathway to bifunctional building blocks for further synthesis. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilinobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPEKZIPAHVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938712 | |
| Record name | 2-Anilinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-00-5 | |
| Record name | NSC75186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anilinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenylaminobenzonitrile Compounds
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to complex molecules that were previously difficult to access. For the synthesis and derivatization of 2-(phenylamino)benzonitrile, palladium, copper, and nickel catalysts are instrumental, facilitating a range of coupling reactions that are crucial for building intricate molecular frameworks.
Palladium catalysis is widely employed for its versatility in forming both C-N and C-C bonds. These reactions are characterized by their high efficiency and tolerance for a wide variety of functional groups.
A notable application of palladium catalysis is the construction of polycyclic aromatic systems like acridines from 2-(arylamino)benzonitrile precursors. A novel and efficient protocol has been developed for the synthesis of 9-arylacridines through a palladium-catalyzed tandem reaction of 2-(arylamino)benzonitrile with arylboronic acids in water. acs.org This method demonstrates good functional group tolerance and is scalable to gram-level synthesis. acs.org The reaction mechanism is believed to involve the nucleophilic addition of an aryl palladium species to the nitrile group, forming an aryl ketone intermediate. This is followed by an intramolecular Friedel–Crafts acylation and subsequent dehydration to yield the acridine (B1665455) core. acs.org
Another palladium(0)-mediated approach involves the coupling of substituted 2-(pivaloylamino)benzeneboronic acids with 1-bromo or 1-triflyloxy substituted acridones. nih.gov The resulting 1-arylacridones can then be cyclized to form complex quino[4,3,2-kl]acridines, which are of interest as potential telomere maintenance inhibitors. nih.gov
Table 1: Palladium-Catalyzed Synthesis of 9-Arylacridines from 2-(Arylamino)benzonitrile
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| 2-(Arylamino)benzonitrile | Arylboronic Acid | Palladium Catalyst | 9-Arylacridine | Tandem reaction in water; Good functional group tolerance. acs.org |
Palladium-catalyzed reactions are pivotal in the synthesis of quinoline (B57606) and quinolinone scaffolds, which are privileged structures in medicinal chemistry. nih.gov Various palladium-catalyzed methods, including Heck, Suzuki, and Buchwald-Hartwig reactions, are utilized to construct these heterocyclic systems. nih.gov For instance, a one-pot process combining traditional cross-coupling with C-H functionalization has been reported for quinoline synthesis, using the same palladium precatalyst without the need for an external ligand. nih.gov In this process, the quinoline substrate itself can act as an N-ligand, facilitating the catalytic cycle. nih.gov
Intramolecular C-H arylation of pyridine (B92270) and quinoline derivatives bearing an N-aryl bromide moiety can be achieved using a palladium catalyst, such as Pd(OAc)2, often in the presence of a phosphine (B1218219) ligand like PPh3, to yield multiply fused heteroaromatic compounds. beilstein-journals.org Furthermore, palladium(II)-catalyzed tandem reactions involving C-S bond cross-coupling and sulfonylation have been developed to synthesize functionalized quinoxalines. preprints.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for creating biaryl linkages. mdpi.comchemrxiv.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. mdpi.comchemrxiv.org
In the context of this compound derivatives, this reaction is invaluable. For example, the synthesis of novel quinoline-appended biaryls has been achieved by reacting substituted 2-(4-bromophenoxy)-quinolin-3-carbaldehydes with various substituted boronic acids via a Suzuki-Miyaura coupling. semanticscholar.org This reaction is also employed to introduce functionalized side chains onto complex heterocyclic systems. For example, alkylboranes can participate in Suzuki-Miyaura reactions with chloro-substituted quinoacridines to attach functionalized propyl groups. nih.gov The versatility of this reaction allows for the coupling of aryl halides containing a range of electron-donating and electron-withdrawing groups. rsc.org
Table 2: Examples of Suzuki-Miyaura Reactions in Derivative Synthesis
| Electrophile | Organoboron Reagent | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-(4-bromophenoxy)-quinolin-3-carbaldehyde | Substituted boronic acid | Pd2dba3 | Quinoline-appended biaryl | semanticscholar.org |
| Chloro-substituted quinoacridine | Alkylborane (from 9-BBN) | Pd(0) | Quinoacridine with propyl group | nih.gov |
| Aryl Halide | Arylboronic Acid | [Pd(IPr)(DMS)Cl2] | Biaryl Ketone (from amide precursor) | nih.gov |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and continually evolving method for forming C-N bonds. This reaction is essential for the synthesis of arylamines, including this compound itself. The Ullmann-type coupling has seen a resurgence in recent years, with the development of more efficient catalytic systems often involving copper(I) precursors and specific ligands. clockss.org
An efficient and environmentally friendly catalytic system for Cu-catalyzed Ullmann-type C-N coupling has been developed using CuI as the catalyst with a glycosyl ligand in water. sioc-journal.cn This system effectively couples various N-nucleophiles with aryl iodides and bromides. sioc-journal.cn The development of well-defined copper complexes as catalysts remains an active area of research to overcome challenges such as steric hindrance from ortho-substituents, like the cyano group in the synthesis of 2-arylamino-3-cyanopyridines. clockss.org Tandem reactions, such as a one-pot copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, have been devised for the efficient synthesis of complex heterocycles like multisubstituted indoles. organic-chemistry.org
Nickel catalysis offers a cost-effective and powerful alternative to palladium for various chemical transformations. Nickel catalysts are particularly effective in the hydrogenation of nitriles. For instance, nickel nanoparticles, generated in situ from nickel(II) or nickel(0) complexes, have been shown to be catalytically active for the hydrogenation of benzonitrile (B105546). researchgate.netrsc.org
Depending on the precursor and reaction conditions, different products can be obtained selectively. A nickel(II) complex, [(TEEDA)NiCl2], hydrogenates benzonitrile to the secondary imine, N-benzylidenebenzylamine, in good yield. researchgate.netrsc.org In contrast, a nickel(0) complex, [Ni(COD)2], selectively hydrogenates benzonitrile to the primary amine, benzylamine (B48309), in excellent yield. researchgate.netrsc.org Raney nickel is another commonly used catalyst for the liquid-phase hydrogenation of benzonitrile to benzylamine. researchgate.net Beyond hydrogenation, nickel catalysts are also used in coupling reactions, such as the dehydrogenative coupling of phenylsilanes and the synthesis of acrylamides from olefins and isocyanates. nih.govrsc.org
Table 3: Nickel-Catalyzed Hydrogenation of Benzonitrile
| Catalyst Precursor | Product | Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| [(TEEDA)NiCl2] (Nickel II) | N-benzylidenebenzylamine (secondary imine) | 83% | 100 °C, 120 psi H2, 72 h | rsc.org |
| [Ni(COD)2] (Nickel 0) | Benzylamine (primary amine) | 96% | 80 °C, 120 psi H2, 24 h | rsc.org |
Palladium-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formations
Electrochemical Synthesis and Transformations
Electrochemical methods offer a powerful and sustainable approach to the synthesis of complex organic molecules. By using electricity as a traceless reagent, these methods can often be performed under mild conditions, avoiding the need for harsh chemical oxidants or reductants.
Cascade Reactions for Heterocyclic Ring Systems (e.g., Isoindolinones)
Scientific literature does not currently contain specific examples of electrochemical cascade reactions for the synthesis of heterocyclic ring systems, such as isoindolinones, originating from this compound.
Research in this area has predominantly focused on related precursors. For instance, an electrochemical-initiated tandem reaction of anilines with 2-formylbenzonitrile has been developed to produce N-aryl substituted isoindolinones. This process is carried out via constant current electrolysis in a divided cell, utilizing a catalytic amount of electricity with a platinum cathode.
Mechanistic Aspects of Electro-Organic Reactions
Detailed mechanistic studies of electro-organic reactions involving this compound are not extensively documented. However, insights can be drawn from investigations into similar molecular scaffolds.
For the electrochemical reaction of anilines and 2-formylbenzonitrile, density functional theory (DFT) calculations have been employed to explore the reaction mechanism. These studies suggest that the process is initiated by the formation of an anionic intermediate, which then undergoes a series of unimolecular hydrogen and hydroxide (B78521) transfers. This leads to a conjugated base of the final product, which, after a thermodynamically favorable acid-base reaction, yields the isoindolinone and regenerates the base to continue the catalytic cycle. The electrochemical trigger is believed to be the formation of a strong base in the reaction medium, which facilitates the initial nucleophilic attack.
Multi-component Reactions and Tandem Sequences
Multi-component reactions (MCRs) and tandem sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. These reactions are characterized by their high atom economy and procedural simplicity.
Hantzsch Condensation for Thiazole (B1198619) Derivatives
There is no specific information available in the scientific literature regarding the use of this compound in Hantzsch condensation reactions for the synthesis of thiazole derivatives. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. While there are numerous variations of this reaction, the direct involvement of a this compound scaffold has not been reported.
Domino Nucleophilic Addition/Intramolecular Cyclization Protocols
Domino nucleophilic addition followed by intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds. However, protocols specifically utilizing this compound as the starting material are not described in the current literature.
Related research has demonstrated the utility of this approach with similar benzonitrile derivatives. For example, a trimethylaluminum-mediated domino nucleophilic addition and subsequent intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines has been developed. This method provides access to a wide range of substituted 1-aminoisoquinolines in good to high yields. The reaction is tolerant of various functional groups on both the aniline (B41778) and the benzonitrile components. The proposed mechanism involves the initial nucleophilic addition of the amine to the nitrile group, facilitated by the Lewis acid, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.
The following table summarizes the substrate scope for a related domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with anilines, showcasing the yields of the resulting 1-aminoisoquinoline (B73089) products.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | 5a | 85 |
| 2 | 4-Me | H | H | H | 5b | 82 |
| 3 | 4-OMe | H | H | H | 5c | 80 |
| 4 | 4-F | H | H | H | 5d | 81 |
| 5 | 4-Cl | H | H | H | 5e | 83 |
| 6 | 4-Br | H | H | H | 5f | 84 |
| 7 | 3-Me | H | H | H | 5g | 78 |
| 8 | 3-Cl | H | H | H | 5h | 79 |
| 9 | 2-Me | H | H | H | 5i | 72 |
| 10 | 2-Cl | H | H | H | 5j | 70 |
| 11 | 2,6-diMe | H | H | H | 5k | 65 |
| 12 | H | 4-Me | H | H | 5n | 80 |
| 13 | H | 4-Cl | H | H | 5o | 82 |
| 14 | H | 4-Br | H | H | 5p | 83 |
| 15 | H | H | 4-Me | H | 5q | 79 |
| 16 | H | H | 4-Cl | H | 5r | 81 |
| 17 | H | H | 4-Br | H | 5s | 84 |
| 18 | H | H | H | 4-Me | 5t | 80 |
| 19 | H | H | H | 4-Cl | 5u | 83 |
This data represents the reaction of various substituted 2-(2-oxo-2-phenylethyl)benzonitriles and anilines.
Metal/Additive-Free Nitrile Activation Approaches
The activation of the nitrile group is a key step in many synthetic transformations. While metal-free and additive-free approaches are highly desirable from a green chemistry perspective, there are no specific reports of such methods being applied to this compound for tandem sequences.
Strategic Syntheses of Diverse Phenylaminobenzonitrile Analogs
The synthesis of diverse this compound analogs leverages powerful transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods for the formation of the diarylamine linkage are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions allow for the coupling of an aniline derivative with a substituted 2-halobenzonitrile (or vice versa), providing a versatile entry to a wide array of functionalized isomers and homologs. The choice of methodology often depends on the desired scale, substrate scope, and tolerance of functional groups.
Preparation of Functionalized Phenylaminobenzonitrile Isomers and Homologs
The preparation of functionalized isomers and homologs of this compound is crucial for tuning the molecule's physicochemical and biological properties. This is typically achieved by introducing various substituents onto either the phenyl or the benzonitrile ring systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a modern and highly versatile method for C-N bond formation, often proceeding under milder conditions than traditional methods. acsgcipr.org It demonstrates broad functional group tolerance, making it suitable for the synthesis of complex analogs. For instance, the parent compound, this compound, can be synthesized via a Buchwald-Hartwig type C–N cross-coupling reaction. While specific yield data for this exact reaction is not detailed in the provided literature, the methodology is well-established for coupling a variety of amines with aryl halides. researchgate.netnih.gov The general conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a suitable solvent like toluene (B28343) or dioxane. researchgate.net The successful coupling of 2-iodobenzonitrile (B177582) with various amides has been demonstrated, showcasing the viability of this precursor in such reactions. chemrxiv.org
Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical and cost-effective method for forming C-N bonds, though it often requires higher temperatures compared to palladium-catalyzed methods. nih.gov This reaction has been successfully applied to the synthesis of phenylaminobenzonitrile homologs. For example, the synthesis of 2-methyl-5-(phenylamino)benzonitrile was achieved through a CuI-catalyzed Ullmann cross-coupling reaction, affording the product in a 70% yield. This demonstrates the utility of the Ullmann reaction for creating substituted analogs. The reaction typically involves a copper(I) salt (e.g., CuI) and a base, often without the need for an additional ligand, particularly when conducted in environmentally benign media like deep eutectic solvents.
The strategic application of these coupling reactions allows for the systematic synthesis of a library of this compound derivatives with diverse substitution patterns, as summarized in the table below.
Table 1: Synthesis of Functionalized Phenylaminobenzonitrile Analogs
| Compound Name | Synthetic Method | Reactant 1 | Reactant 2 | Catalyst/Reagents | Yield (%) |
|---|---|---|---|---|---|
| This compound | Buchwald-Hartwig Amination | Aniline | 2-Halobenzonitrile | Pd(OAc)₂, Phosphine Ligand, Base | Not Specified |
| 2-Methyl-5-(phenylamino)benzonitrile | Ullmann Condensation | 5-Bromo-2-methylbenzonitrile | Aniline | CuI, K₂CO₃ | 70 |
Molecular Hybridization Strategies in Derivative Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single new molecule. mdpi.com This approach aims to produce hybrid compounds with enhanced affinity, improved selectivity, dual modes of action, or reduced side effects compared to the individual parent molecules. organic-chemistry.org The this compound scaffold can serve as a core structure in the design of such hybrid molecules.
One common strategy in molecular hybridization is the use of a stable, synthetically accessible linker to connect the core scaffold to another bioactive moiety. The 1,2,3-triazole ring, often formed via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular linker due to its stability, synthetic ease, and ability to engage in hydrogen bonding. arkat-usa.orgfrontiersin.org This approach allows for the combination of the this compound pharmacophore with other biologically active fragments to explore new chemical space and potentially discover compounds with novel therapeutic profiles. nih.govresearchgate.net
While direct examples of hybrid molecules built from the this compound core are not extensively detailed in the surveyed literature, the principles of molecular hybridization are broadly applied. For example, compounds containing a phenylamino (B1219803) moiety, such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, have been used as precursors for the synthesis of more complex heterocyclic systems. nih.gov This indicates the synthetic tractability of the phenylamino group for further elaboration into hybrid structures. The general strategy would involve functionalizing the this compound core with a reactive handle (e.g., an alkyne or azide (B81097) group) to allow for its conjugation with another pharmacophore via click chemistry or other efficient ligation reactions. This modular approach enables the systematic generation of diverse hybrid molecules for biological screening. farmaciajournal.com
Mechanistic Investigations of Chemical Reactions Involving Phenylaminobenzonitrile Cores
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving the 2-(phenylamino)benzonitrile core are diverse, with intermediates varying based on the reaction type, such as hydrogenation, cross-coupling, or electrochemical processes. In catalytic hydrogenation of benzonitriles, the reaction is understood to proceed through a consecutive sequence. The nitrile is first hydrogenated to form a primary imine intermediate, which is then further reduced to a primary amine. researchgate.netnih.gov In some cases, this primary amine can react with the imine intermediate to produce secondary imines, which may undergo subsequent hydrogenation to yield secondary amines. nih.gov The specific pathway and product selectivity often depend on the catalyst and reaction conditions. For example, palladium supported on alumina (B75360) (Pd/Al2O3) has been shown to favor the formation of benzylamine (B48309) from benzonitrile (B105546), whereas Pd on carbon (Pd/C) can lead to the hydrogenolysis byproduct toluene (B28343). researchgate.net
In the context of transition metal-catalyzed cross-coupling reactions, the mechanism often involves organometallic intermediates and radical species. For nickel-catalyzed reductive cross-couplings, a proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle. nih.gov The reaction is initiated by the activation of an electrophile by a Ni(I) species. Subsequent steps can involve the generation of radical intermediates, which are then captured in an enantiodetermining step. nih.gov Spectroscopic and computational studies support the formation of intermediates such as Ni(II)-alkenyl complexes as the catalyst's resting state in certain cross-coupling reactions. nih.gov
Studies on Nucleophilic Additions and Intramolecular Rearrangements
The nitrile group in the this compound scaffold is susceptible to nucleophilic attack, leading to a variety of valuable heterocyclic structures. A notable example is the domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, mediated by trimethylaluminum (B3029685) (Me3Al). nih.gov This reaction provides an efficient route to 1-aminoisoquinolines. The proposed mechanism involves an initial nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization where the nitrogen atom attacks the nitrile carbon. nih.gov This method demonstrates good functional group tolerance and has been applied to the gram-scale synthesis of antitumor agents. nih.gov
Table 1: Me3Al-Mediated Synthesis of Substituted 1-Aminoquinolines This interactive table summarizes the scope of the domino nucleophilic addition and intramolecular cyclization reaction.
| Entry | Benzonitrile Substituent (R1) | Aniline (B41778) Substituent (R2) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | H | 5a | 85 |
| 2 | H | 4-Me | 5b | 82 |
| 3 | H | 4-OMe | 5c | 84 |
| 4 | H | 4-Cl | 5d | 81 |
| 5 | 4-Me | H | 5f | 86 |
| 6 | 4-Cl | H | 5h | 83 |
| 7 | 4-Br | H | 5j | 85 |
| 8 | 4-Cl | 4-Me | 5l | 81 |
Intramolecular rearrangements of molecules containing a phenylamino (B1219803) core have also been investigated, particularly in the gas phase using mass spectrometry techniques. Studies on protonated 2-pyrimidinyloxy-N-arylbenzylamine derivatives, which share a similar structural motif, have revealed several rearrangement pathways upon dissociation. nih.gov One proposed mechanism is a gas-phase intramolecular S(N)2 reaction, involving the migration of a substituted benzyl (B1604629) group. nih.gov Another competitive pathway observed is a skeletal rearrangement consistent with a gas-phase intramolecular S(N)Ar type mechanism. nih.gov Furthermore, rearrangements analogous to a Cope-type mechanism have also been identified. nih.gov These studies provide insight into the potential for complex intramolecular rearrangements within the flexible backbone of phenylaminobenzonitrile derivatives under specific conditions.
Catalysis Mechanisms in Transition Metal-Mediated Transformations
Transition metals, particularly nickel, play a crucial role in mediating transformations of benzonitrile-containing compounds. In the nickel-catalyzed transfer hydrogenation of benzonitrile using alcohols as the hydrogen source, a proposed reaction mechanism involves several key steps. nih.gov The process is thought to initiate with a ligand-assisted O-H bond activation of the alcohol, leading to a key dihydrido-Ni(II) intermediate. The benzonitrile substrate then coordinates to the nickel center in an end-on fashion through the nitrogen atom. nih.gov This coordination facilitates the hydrogenation, leading to the in-situ formation of primary imines and amines, which can then condense to form secondary imines as the final observed products. nih.gov
In nickel-catalyzed cross-coupling reactions, the benzonitrile moiety itself can be part of a ligand, influencing the catalytic cycle. A bidentate, benzonitrile-containing ligand has been shown to promote Ni-catalyzed C(sp²)-C(sp³) bond formation. chemrxiv.org Mechanistic studies, including Hammett analysis, reveal that the benzonitrile group acts as an electron-acceptor. This electronic property helps to stabilize low-valent nickel species and favors the reductive elimination step over competing pathways like β-hydride elimination. chemrxiv.org The nitrile group can also occupy open coordination sites on the nickel catalyst, further disfavoring side reactions. chemrxiv.org
Investigations into Ni-catalyzed asymmetric reductive cross-coupling reactions highlight that the mechanism of electrophile activation can be divergent depending on the nature of the coupling partners and reductants. nih.gov For the coupling of alkenyl bromides and benzylic chlorides, the reaction proceeds via a Ni(I)/Ni(III) cycle where the C(sp³) electrophile activation is mediated by the nickel catalyst. nih.gov However, when an N-hydroxyphthalimide (NHP) ester is used as the C(sp³) electrophile with an organic reductant, the activation occurs through a reductant-mediated process that does not directly require the nickel catalyst, which instead participates in the subsequent radical capture and cross-coupling. nih.gov
Electrochemical Activation and Electron Transfer Processes
Electrochemical methods offer an alternative pathway for activating molecules like this compound and its derivatives, initiating reactions through electron transfer. An electrochemically initiated tandem reaction has been developed for the synthesis of 3-N-aryl substituted isoindolinones from anilines and 2-formyl benzonitrile. nih.govnih.gov This process is conducted via constant current electrolysis in a divided cell using a platinum cathode. nih.gov
Mechanistic investigations supported by DFT calculations revealed that the electrochemical activation does not proceed through the direct reduction of the benzonitrile substrate. nih.gov Instead, the trigger for the reaction is the electrochemical generation of the ¯CH₂CN base from the acetonitrile (B52724) solvent. This electrogenerated base then initiates a purely chemical catalytic cycle, starting with an acid-base reaction that facilitates a cascade involving imine formation, cyclization, and rearrangement to yield the final isoindolinone product. nih.gov This demonstrates an indirect electrochemical activation, where the electrode's role is to produce a catalytic chemical species.
Table 2: Optimized Conditions for Electrosynthesis of N-Aryl Isoindolinones This interactive table details the electrochemical setup for the cascade reaction.
| Parameter | Condition |
|---|---|
| Cell Type | U-divided glass cell with G-3 porous plug |
| Working Electrode (Cathode) | Platinum spiral |
| Counter Electrode (Anode) | Platinum spiral |
| Mode | Constant Current |
| Supporting Electrolyte | Tetraethylammonium tetrafluoroborate (B81430) (Et₄NBF₄) |
| Solvent | Acetonitrile (MeCN) |
| Electricity | Catalytic amount |
More broadly, electron transfer processes are fundamental to the reactivity of aromatic amines and nitriles. Photoinduced electron transfer between the triplet excited state of fullerenes (³C₆₀*) and various p-substituted anilines has been studied in benzonitrile as a solvent. rsc.org In these reactions, the anilines donate an electron to the excited fullerene, generating the radical anion of C₆₀ and the radical cation of the aniline. rsc.org The efficiency and rate of this electron transfer are highly dependent on the solvent polarity and the electronic properties of the substituents on the aniline. rsc.org While this study uses benzonitrile as a polar solvent, it illustrates the general principle of forming radical ion pairs from aniline derivatives via electron transfer, a process that can be harnessed to initiate further chemical transformations.
Computational and Theoretical Chemistry Studies of Phenylaminobenzonitrile Structures
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery for elucidating the interactions between a ligand and its target protein at the atomic level.
Computational docking studies have been instrumental in understanding the binding modes of compounds structurally related to 2-(Phenylamino)benzonitrile. For instance, in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to analyze the interaction of 2-phenylamino-4-phenoxyquinoline derivatives with the NNRTI binding pocket of the enzyme.
These studies revealed key interactions responsible for the inhibitory activity of these compounds. The molecular docking results for potent derivatives showed significant interactions with specific amino acid residues within the binding pocket. These interactions primarily consisted of hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-protein complex.
A detailed analysis of the binding mode for a highly potent derivative, 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline, highlighted several critical interactions. The quinoline (B57606) core structure and its substituents were found to play a vital role in the inhibition of HIV-1 RT. Specifically, hydrogen bonds were observed with the amino acid residues Lys101, His235, and Pro236. Furthermore, π-π stacking interactions, which are non-covalent interactions between aromatic rings, were identified with Tyr188, Trp229, and Tyr318. These interactions collectively anchor the ligand within the binding pocket and are essential for its inhibitory function.
The insights gained from such ligand-target interaction analyses are invaluable for the structure-based design of new, more potent inhibitors based on the this compound scaffold.
Table 1: Predicted Interactions of a 2-Phenylamino-4-phenoxyquinoline Derivative with HIV-1 RT
| Interacting Residue | Interaction Type |
|---|---|
| Lys101 | Hydrogen Bond |
| His235 | Hydrogen Bond |
| Pro236 | Hydrogen Bond |
| Tyr188 | π-π Stacking |
| Trp229 | π-π Stacking |
| Tyr318 | π-π Stacking |
Structure-based virtual screening (SBVS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme with a known three-dimensional structure. This methodology is particularly useful for identifying novel inhibitors with a specific chemical scaffold, such as this compound.
The general workflow of an SBVS campaign begins with the preparation of the 3D structure of the target protein and a library of compounds to be screened. Each compound in the library is then "docked" into the binding site of the target protein using specialized software. A scoring function is employed to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further experimental testing.
While specific examples of large-scale virtual screening campaigns starting from the this compound scaffold are not extensively detailed in the available literature, the principles of SBVS are broadly applicable. For instance, a virtual screening protocol could be designed to identify novel kinase inhibitors by using the this compound core as a query structure. The process would involve:
Target Selection and Preparation: Choosing a kinase of interest with a known crystal structure and preparing it for docking by adding hydrogen atoms and assigning appropriate charges.
Compound Library Preparation: Assembling a large, diverse library of compounds and preparing them in a 3D format suitable for docking.
Docking and Scoring: Utilizing a docking program to place each library compound into the ATP-binding site of the kinase and using a scoring function to rank the compounds based on their predicted binding affinity.
Post-processing and Hit Selection: Filtering the docked compounds based on their scores, visual inspection of their binding modes, and other criteria such as drug-likeness to select a manageable number of "hits" for experimental validation.
This approach allows for the efficient exploration of chemical space to discover novel and potent inhibitors based on the this compound scaffold for various therapeutic targets.
Polymorphism and Non-Covalent Interaction Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as solubility and stability, which are critical in pharmaceutical development. The study of polymorphism and the underlying non-covalent interactions is therefore of great importance.
Research on compounds closely related to this compound, such as 2-(phenylamino)nicotinic acid, has provided valuable insights into the phenomenon of polymorphism. This compound has been shown to exist in at least four polymorphic forms, which were crystallized from solution under different conditions. These forms are classified as conformational polymorphs because they differ in the degree of conjugation between the two aromatic rings.
The various polymorphs exhibit distinct colors and different hydrogen-bonding arrangements. For example, some forms contain a carboxylic acid dimer synthon, while others feature a carboxylic acid-pyridine N-chain synthon. These differences in non-covalent interactions lead to variations in the crystal packing and, consequently, the physical properties of the polymorphs.
The study of these polymorphs has also revealed interesting phase behaviors. It was observed that metastable forms could undergo a phase transition to a more stable form, a process that could be initiated by mechanical perturbation in solution or by heating in the solid state. This polymorphic system demonstrates polychromism (different colors), conformational isomorphism (different conformers in the asymmetric unit), thermochromism (color change with temperature), and mechanochromism (color change with mechanical force).
The analysis of non-covalent interactions, particularly hydrogen bonding, is crucial for understanding and controlling the polymorphic behavior of these compounds. These studies provide a foundation for further investigations into the structure-property relationships in the solid state for the broader class of phenylaminobenzonitrile derivatives.
Table 2: Characteristics of Polymorphs of a 2-(Phenylamino)nicotinic Acid
| Polymorphic Form | Key Non-Covalent Interaction Motif | Observed Phenomena |
|---|---|---|
| α | Carboxylic acid dimer synthon | Conformational Polymorphism |
| β | Carboxylic acid dimer synthon | Polychromism |
| γ | Carboxylic acid-pyridine N-chain | Thermochromism |
| δ | Carboxylic acid-pyridine N-chain | Mechanochromism |
Spectroscopic and Advanced Characterization of Phenylaminobenzonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and Advanced Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A ¹H NMR spectrum for 2-(Phenylamino)benzonitrile would be expected to show distinct signals for the aromatic protons on both the phenyl and benzonitrile (B105546) rings, as well as a characteristic signal for the N-H proton. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the electronic environment and connectivity of these protons. A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.
Mass Spectrometry Techniques (ESI-MS, MALDI, HRMS)
Mass spectrometry techniques are used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula, which serves as a powerful confirmation of the compound's identity. Analysis of the fragmentation pattern could also provide further structural information.
X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation and Polymorphism
X-ray diffraction is a definitive method for determining the three-dimensional arrangement of atoms in a solid-state. Single-crystal X-ray diffraction, if a suitable crystal could be grown, would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding). Powder X-ray diffraction (PXRD) would be used to analyze a bulk crystalline sample, providing a characteristic diffraction pattern that can serve as a fingerprint for the specific crystalline form. PXRD is also the primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with different physical properties.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The molar absorptivity (ε) at these wavelengths would also be determined. If the compound is fluorescent, its emission spectrum would be recorded, showing the wavelength of maximum emission and allowing for the calculation of its fluorescence quantum yield.
Surface Analysis Techniques (e.g., SEM, EDX, XPS for Adsorbed Layers)
When this compound is studied as a thin film or an adsorbed layer on a substrate, surface analysis techniques become crucial. Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology and topography of the material. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, would provide elemental analysis of the surface. X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that would be used to determine the elemental composition and, importantly, the chemical and oxidation states of the elements within the top few nanometers of the surface, providing insight into surface chemistry and bonding.
Research on Phenylaminobenzonitrile Analogs and Derivatives in Specific Applications
Medicinal Chemistry and Biological Target Studies (Mechanistic Focus)
The enzyme HIV-1 Reverse Transcriptase (RT) is a critical target in the development of anti-HIV medications as it is essential for retroviral replication. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of highly active antiretroviral therapy (HAART) due to their high specificity and low cytotoxicity. nih.gov Analogs of 2-(phenylamino)benzonitrile have been designed as next-generation NNRTIs.
One design strategy involves molecular hybridization, which fuses the pharmacophore structures of existing drugs like nevirapine, efavirenz, and rilpivirine (B1684574) to create new chemical entities. nih.gov This led to the development of 2-phenylamino-4-phenoxyquinoline derivatives. nih.gov Research has shown that the position of substituents on the quinoline (B57606) core and the nature of the group on the 2-phenylamino side chain are crucial for inhibitory activity against HIV-1 RT. nih.gov
These NNRTI analogs function by binding to a hydrophobic pocket near the enzyme's active site. nih.gov This binding is non-competitive with respect to the nucleotide substrate; it does not block the nucleotide from binding but instead alters the enzyme's conformation, preventing the chemical reaction required for DNA polymerization. nih.govmdpi.com Molecular docking studies of 2-phenylamino-4-phenoxyquinoline derivatives have shown that these compounds bind to the same allosteric site as other NNRTIs. nih.gov Key interactions include hydrogen bonding with amino acid residues such as Lys101, His235, and Pro236, and π-π stacking interactions with aromatic residues like Tyr188, Trp229, and Tyr318. nih.gov
Specific derivatives have demonstrated potent inhibitory activity comparable to existing drugs.
| Compound | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nevirapine | Reference Drug | 1.05 | nih.gov |
| 6b | 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.93 | nih.gov |
| 6d | 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.22 | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and small-molecule inhibitors are used to treat various cancers, particularly non-small cell lung cancer (NSCLC). mdpi.com Acquired resistance to third-generation EGFR inhibitors, often through mutations like L858R/T790M/C797S, presents a major clinical challenge. nih.gov
To address this, derivatives based on a 2-phenylaminopyrimidine scaffold have been designed and synthesized. nih.gov These compounds are developed to overcome the resistance conferred by the C797S mutation. nih.gov Structure-activity relationship (SAR) studies guide the design of these molecules to enhance their potency against mutated EGFR. nih.gov One such study produced a series of compounds, with a representative compound, I-10, showing significant inhibitory activity against the triple-mutant EGFR. nih.gov This compound was found to be five times more potent than the reference drug Brigatinib in a cell-based assay. nih.gov Furthermore, it exhibited selectivity by showing a lower inhibition rate against wild-type cells, suggesting a better toxicity profile. nih.gov
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| I-10 | EGFRL858R/T790M/C797S | Enzyme Inhibition | 33.26 | nih.gov |
| Ba/F3-EGFRL858R/T790M/C797S | Cell-based | 106.4 | nih.gov |
The 2-phenylaminopyrimidine scaffold and its analogs are foundational structures for a broad range of kinase inhibitors targeting various protein kinases involved in cellular signaling pathways.
Protein Kinase C (PKC): Phenylamino-pyrimidine derivatives have been identified as a novel class of potent and selective PKC inhibitors. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors with respect to ATP. nih.gov The interaction relies on a hydrogen bond acceptor in the pyrimidine (B1678525) ring adjacent to a hydrogen bond donor from the phenylamine group, which is critical for their inhibitory function. nih.gov Certain derivatives show preferential inhibition for specific PKC subtypes, such as PKC-alpha. nih.gov
Src Kinase: By replacing the phenyl ring of a quinolinecarbonitrile system with a thiophene (B33073) ring, a new class of kinase inhibitors, 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, was developed. lookchem.com When appropriately substituted, these compounds function as potent Src kinase inhibitors. lookchem.com
Platelet-Derived Growth Factor (PDGF) Receptor: A protein-tyrosine kinase inhibitor from the 2-phenylaminopyrimidine class, CGP 53716, demonstrates high selectivity for the PDGF receptor. nih.gov It effectively inhibits PDGF-mediated events, including receptor autophosphorylation and downstream signaling, while having little effect on other growth factor receptors like EGF and insulin (B600854) receptors. nih.gov This selectivity makes such compounds potential therapeutic agents for diseases driven by abnormal PDGF receptor activation. nih.gov
| Compound Class | Target Kinase | Mechanism/Note | Reference |
|---|---|---|---|
| Phenylamino-pyrimidines | Protein Kinase C (PKC) | Competitive with ATP; selective for subtypes like PKC-alpha. | nih.gov |
| 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | Bioisosteric replacement of a phenyl ring with thiophene. | lookchem.com |
| 2-phenylaminopyrimidine (CGP 53716) | PDGF Receptor | Selective inhibition of PDGF-mediated signal transduction. | nih.gov |
Given the strong link between chronic inflammation and cancer, a therapeutic strategy that combines anti-inflammatory and anticancer effects is highly promising. nih.gov Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation, while Topoisomerase I (Topo I) is a validated target for cancer therapy. nih.govnih.gov This has led to the design of dual-target inhibitors.
Based on the structure of fenamates, a series of N-2-(phenylamino) benzamide (B126) derivatives were designed to act as dual inhibitors of COX-2 and Topo I. nih.gov By combining the pharmacophores of fenamates and phenols, researchers developed compounds with improved inhibitory effects on both targets. nih.gov The optimal compound, 1H-30, not only showed enhanced inhibition of COX-2 and Topo I compared to parent compounds but also demonstrated significant anticancer effects by suppressing the activation of the NF-κB pathway. nih.gov Mechanistically, 1H-30 was found to inhibit the nuclear translocation of NF-κB and reduce the production of inflammatory mediators like NO, COX-2, and IL-1β. nih.gov In vivo studies confirmed its ability to decrease tumor growth and down-regulate COX-2. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1H-30 | COX-2 | Enhanced inhibitory effect compared to tolfenamic acid. | nih.gov |
| Topo I | Better inhibition than the parent compound. | nih.gov | |
| NF-κB pathway | Suppressed activation and nuclear translocation. | nih.gov |
Derivatives of benzonitrile (B105546) have been investigated for their potential as antimicrobial agents. Research in this area involves synthesizing novel analogs and screening them against a panel of pathogenic microbes to determine their activity spectrum and potency.
In one study, a series of new benzonitrile derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov The screening was conducted against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov Among the synthesized compounds, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) showed significant activity against both types of bacteria. nih.gov More notably, it exhibited the most potent in vitro antifungal activity against the fungus Botrytis fabae, with a minimal inhibitory concentration (MIC) of 6.25 μg/mL. nih.gov While this study established the antimicrobial potential, the specific molecular targets and detailed inhibitory mechanisms of these particular benzonitrile derivatives require further investigation. rsc.org
| Compound | Microbial Target | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive & Gram-negative bacteria | Significant antibacterial activity | Not specified | nih.gov |
| Botrytis fabae (fungus) | Potent antifungal activity | 6.25 | nih.gov |
Beyond EGFR, analogs of this compound are being explored for their ability to inhibit other key targets in cancer progression, such as cyclin-dependent kinases and other growth factor signaling pathways.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a protein kinase that plays an essential role in cell cycle regulation, and its abnormal activity is linked to cancer progression. nih.gov This makes it an attractive target for anticancer therapy. nih.govchemrxiv.org Research efforts are focused on identifying potent and selective CDK2 inhibitors, including those that bind to allosteric sites to achieve greater selectivity over other kinases. chemrxiv.org
Growth Factor Pathways: The 2-phenylaminopyrimidine scaffold has proven effective against growth factor receptors other than EGFR. As mentioned previously, the inhibitor CGP 53716 shows high selectivity for the Platelet-Derived Growth Factor (PDGF) receptor, inhibiting its signal transduction pathway. nih.gov This demonstrates the versatility of the scaffold in targeting different growth factor-driven cancers.
Broad Cytotoxic Activity: Some analogs designed for other purposes have shown significant anticancer effects. For instance, the 2-phenylamino-4-phenoxyquinoline derivative 6b, initially developed as an HIV-1 RT inhibitor, was found to be highly cytotoxic against several cancer cell lines, including acute lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells. nih.gov Importantly, this compound displayed low cytotoxicity toward normal embryonic lung cells, indicating a degree of selectivity for cancer cells. nih.gov
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6b | MOLT-3 | Acute Lymphoblastic Leukemia | 12.7 ± 1.1 | nih.gov |
| HeLa | Cervical Carcinoma | 25.7 ± 0.8 | nih.gov | |
| HL-60 | Promyeloblast | 20.5 ± 2.1 | nih.gov |
Role as Precursors for Active Pharmaceutical Ingredients (APIs)
The nitrile group is a significant pharmacophore in drug design, and its derivatives are crucial in the development of Active Pharmaceutical Ingredients (APIs). While direct applications of this compound as an API precursor are not extensively documented in readily available literature, its structural motifs, particularly the α-aminonitrile core, are recognized as vital intermediates in pharmaceutical synthesis. α-Aminonitriles are precursors for α-amino acids and various nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmaceuticals. researchgate.net
Multicomponent reactions (MCRs), which involve combining three or more reagents in a single step, are an efficient method for synthesizing complex molecules for drug discovery. nih.gov Reactions like the Bucherer–Bergs and Strecker syntheses utilize nitrile-containing compounds to create complex heterocyclic structures, such as hydantoins and amino acids, respectively. nih.govmdpi.com For instance, the antiepileptic drug Phenytoin was first synthesized via a Bucherer–Bergs reaction involving benzophenone (B1666685), ammonium (B1175870) carbonate, and potassium cyanide. mdpi.com This highlights the potential of benzonitrile-related structures to serve as foundational components for APIs.
The development of drugs like Nevirapine, an HIV reverse transcriptase inhibitor, involves key intermediates such as 2-chloro-3-amino-4-picoline (CAPIC). Research has focused on creating bromo-derivatives of CAPIC precursors, like 2-bromo-4-methylnicotinonitrile, through continuous flow chemistry, starting from simple commodity chemicals. beilstein-journals.org This demonstrates the strategic importance of substituted benzonitriles in streamlining the synthesis of essential medicines. The broader family of nitrile-containing pharmaceuticals is extensive, with the nitrile group often acting as a bioisostere for carbonyl groups or halogens, improving bioavailability and receptor binding. nih.gov
| Drug/Intermediate Class | Synthetic Route Involving Nitriles | Relevance to this compound |
| Phenytoin | Bucherer–Bergs reaction (a multicomponent reaction) | Demonstrates the use of benzophenone (a related ketone) and cyanide to form a heterocyclic API. |
| Nevirapine Intermediate | Multi-step synthesis to 2-bromo-4-methylnicotinonitrile | Highlights the role of functionalized benzonitriles as key building blocks for complex APIs. beilstein-journals.org |
| α-Amino Acids | Strecker synthesis from aldehydes/ketones and cyanide | The α-aminonitrile structure is analogous to the core of this compound. researchgate.net |
| d-Penicillamine | Asinger reaction using isobutyraldehyde, sulfur, and ammonia | An example of a multicomponent reaction for API synthesis that creates heterocyclic intermediates. mdpi.com |
Corrosion Inhibition Studies and Adsorption Mechanisms
Derivatives of phenylamine and benzonitrile are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen), aromatic rings, and π-bonds in their molecular structure.
The inhibition mechanism typically involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).
Physisorption: This occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, nitrogen atoms can become protonated, leading to an attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom and the π-electrons of the phenyl rings can be donated to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond. scu.edu.cn
Studies on related compounds provide insight into the expected behavior of this compound. For example, derivatives of o-phenylenediamine (B120857) are effective rust inhibitors because they form stable complexes with metal ions, creating a durable, water-repelling protective layer. nih.gov Similarly, an oxadiazole derivative, 2-N-phenylamino-5-(3-phenyl-3-oxo-1-propyl)-1,3,4-oxadiazole, has been shown to inhibit mild steel corrosion in hydrochloric acid, with its efficiency increasing with concentration. bohrium.com The adsorption of this compound was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.com
Quantum chemical calculations on thiourea (B124793) derivatives show that the active sites for adsorption are often the heteroatoms (N, S) and the phenyl group, which can donate electrons to form a stable adsorbed film. scu.edu.cn For phenyl phthalimide (B116566) derivatives, substituents on the phenyl ring significantly impact inhibition efficiency; electron-donating groups like -OCH₃ enhance adsorption and provide greater protection. nih.gov These findings suggest that the phenylamino (B1219803) and benzonitrile moieties in this compound would both contribute actively to its corrosion inhibition properties.
| Inhibitor Type | Metal | Environment | Key Findings on Mechanism |
| Phenylthiourea Derivatives | Carbon Steel | 2 M HCl | Mixed-type inhibitors; efficiency increases with concentration; adsorption follows Langmuir isotherm. scu.edu.cnresearchgate.net |
| 2-N-phenylamino-1,3,4-oxadiazole Derivative | Mild Steel | 1 M HCl | Adsorption is a mix of physisorption and chemisorption; follows Langmuir isotherm. bohrium.com |
| o-Phenylenediamine (OPD) Derivatives | Various Metals | General | Form stable complexes with metal ions, creating a protective barrier against oxygen and moisture. nih.gov |
| Enaminonitrile derivatives | Cu10Ni alloy | 0.5 M HCl | Mixed-type inhibitors; adsorption follows Temkin isotherm. researchgate.netderpharmachemica.com |
Organic Synthesis Building Blocks and Intermediates for Complex Molecules
The structural framework of this compound, containing an amine, a nitrile, and two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules. α-Aminonitriles, a class to which this compound is related, are valuable synthetic intermediates for creating α-amino acids and a variety of nitrogen-containing heterocycles. researchgate.net
The nitrile group is a key functional group in organic synthesis, often participating in cyclization and coupling reactions. For instance, the synthesis of the natural alkaloid oxyterihanine was achieved through a key step involving a coupling reaction between a lithiated toluamide and a benzonitrile derivative to form a 3-arylisoquinoline intermediate. nih.gov This demonstrates the utility of the benzonitrile moiety in constructing complex polycyclic aromatic systems.
Furthermore, the phenylamino group can be utilized in various C-N cross-coupling reactions to build larger molecular architectures. rsc.org The development of multi-step synthesis, often aided by continuous flow chemistry, allows for the efficient construction of complex targets from simpler building blocks. chemrxiv.orgnih.govazom.com This approach has been used to synthesize APIs and other fine chemicals by telescoping multiple reaction steps, thereby improving yield and safety. nih.govbeilstein-journals.org For example, a three-step synthesis of a para-terphenyl derivative uses a Diels-Alder reaction followed by isomerization and dehydrogenation, with each intermediate being characterized. azom.com The modular nature of such syntheses highlights the value of having well-defined building blocks like this compound.
The synthesis of N-aryl isoindolinones, for example, has been achieved through an electrochemical cascade reaction of 2-formyl benzonitrile with various anilines. nih.gov This illustrates how the benzonitrile group, in conjunction with other functionalities, can be a starting point for creating heterocyclic structures with potential biological activity.
| Synthetic Application | Key Reaction Type | Resulting Molecular Class | Relevance of this compound |
| Synthesis of Oxyterihanine | Coupling of lithiated toluamide and benzonitrile | Phenolic Benzo[c]phenanthridine Alkaloids | The benzonitrile group serves as an electrophile to form complex fused rings. nih.gov |
| Synthesis of N-Aryl Isoindolinones | Electrochemical cascade reaction | Isoindolinones (heterocycles) | Demonstrates the reactivity of the benzonitrile group in cyclization reactions. nih.gov |
| General Heterocycle Synthesis | Cyclization of α-aminonitriles | Nitrogen-containing heterocycles | The core structure is a valuable precursor for diverse heterocyclic systems. researchgate.net |
| Multi-step Synthesis | C-N Cross-Coupling | Complex aromatic amines | The phenylamino group can be a handle for further functionalization. rsc.org |
Photophysical Properties and Optoelectronic Material Applications
Analogues and derivatives of this compound exhibit interesting photophysical properties that make them suitable for applications in optoelectronic materials, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). These properties are largely governed by intramolecular charge transfer (ICT) phenomena.
The general structure, consisting of an electron-donating group (phenylamino) and an electron-withdrawing group (benzonitrile), promotes charge transfer from the donor to the acceptor upon photoexcitation. This ICT character is crucial for tuning the emission color and efficiency of fluorescent materials. Studies on related 2-(phenylamino)-1,10-phenanthroline derivatives show that their absorption and emission spectra are highly dependent on the substituents on the phenyl ring. researchgate.net Electron-donating groups cause a bathochromic (red) shift in the emission, while electron-withdrawing groups result in a hypsochromic (blue) shift. researchgate.net
Derivatives of this compound are being explored as emitters for deep-blue OLEDs. For instance, molecules incorporating benzonitrile and triphenylimidazole-functionalized anthracene (B1667546) and chrysene (B1668918) have been synthesized for this purpose. nih.gov These materials exhibit high thermal stability and deep-blue emission, with OLED devices achieving high external quantum efficiencies (up to 6.84%) and excellent color purity. nih.gov The benzonitrile moiety plays a key role in defining the electronic and emissive properties of these molecules.
The performance of OLEDs relies on the efficient recombination of electrons and holes in the emissive layer. Materials based on phenanthroline derivatives have been used to create blue-emitting OLEDs with high efficiency and specific color coordinates as defined by the Commission Internationale de l'Éclairage (CIE). nih.gov The design of these molecules often involves creating a twisted intramolecular charge transfer (TICT) state, which can enhance fluorescence. The development of highly conjugated and fluorescent compounds, such as pyridine-(N-diphenylamino) acrylonitrile (B1666552) derivatives, has led to materials that are fluorescent in both solution and solid states, with strong emissions in the green-yellow region of the spectrum. ccsenet.org
| Compound Class | Key Photophysical Property | Application | Research Finding |
| 2-(Phenylamino)-1,10-phenanthroline Derivatives | Substituent-dependent luminescence | OLED Emitters | Electron-donating groups red-shift emission; electron-withdrawing groups blue-shift emission. researchgate.net |
| Benzonitrile-functionalized Anthracene/Chrysene | Deep-blue triplet-triplet annihilation | Deep-Blue OLEDs | Achieved external quantum efficiency of 6.84% with CIE coordinates of (0.15, 0.07). nih.gov |
| Pyridine-(N-diphenylamino) Acrylonitrile Derivatives | Solid-state fluorescence | Fluorescent Materials | Strong emission maxima between 521-530 nm in solution and 506-542 nm in the solid state. ccsenet.org |
| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthroline | Blue emission | OLED Emitters | Device showed luminous efficiency of 1.45 cd/A with CIE coordinates of (0.16, 0.14). nih.gov |
Future Research Directions and Advanced Methodologies
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 2-(phenylamino)benzonitrile and its derivatives has traditionally relied on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods often involve precious metal catalysts, harsh reaction conditions, and the use of unsustainable organic solvents. Future research is increasingly directed towards greener and more efficient synthetic strategies.
A significant area of development is the use of sustainable reaction media. Recent advancements have demonstrated successful palladium-catalyzed aminations in water, utilizing nanomicelles to facilitate the reaction of water-insoluble substrates. rsc.orgnih.govnih.gov This approach not only reduces reliance on volatile organic compounds but can also lead to higher reaction efficiency and easier product isolation. The use of bio-derived solvents is another promising avenue being explored to enhance the sustainability of these synthetic processes. nih.gov
Reducing the loading of the precious metal catalyst is another critical goal. Methodologies that allow for catalyst loadings at the parts-per-million (ppm) level are being developed, significantly decreasing the cost and environmental impact of the synthesis. rsc.orgresearchgate.net Furthermore, the development of dual-function catalysts, such as palladium nanoparticles that can catalyze both reductive amination and imine hydrogenation, offers a streamlined approach to the synthesis of related compounds under mild conditions. acs.org
To quantify the "greenness" of these new synthetic routes, various metrics are being employed. These include Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI), which provide a comprehensive assessment of the mass balance and waste generation of a chemical process. nih.govmdpi.comresearchgate.net
| Parameter | Conventional Method (e.g., Traditional Buchwald-Hartwig) | Sustainable Approach (e.g., Micellar Catalysis) |
|---|---|---|
| Solvent | Toluene (B28343), Dioxane | Water, Bio-derived solvents nih.gov |
| Catalyst Loading | mol% | ppm levels rsc.orgresearchgate.net |
| Temperature | High (e.g., >100 °C) | Room temperature to mild heating (e.g., 25-70 °C) nih.gov |
| Green Metrics (Illustrative) | Higher E-Factor, Lower RME | Lower E-Factor, Higher RME nih.govmdpi.com |
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. The integration of experimental techniques with computational modeling provides a powerful toolkit for elucidating these complex mechanistic pathways.
Density Functional Theory (DFT) calculations have become instrumental in mapping the potential energy surfaces of catalytic cycles, such as the Buchwald-Hartwig amination. acs.orgacs.orgnih.gov These calculations can determine the energy barriers for key elementary steps, including oxidative addition and reductive elimination, and identify rate-limiting steps. acs.orgnih.gov For instance, DFT studies have revealed how the steric and electronic properties of phosphine (B1218219) ligands can influence the catalytic activity and selectivity of the reaction. acs.orgnih.gov
Recent computational work has also shed light on the role of the solvent in the reaction mechanism, showing that solvent coordination to the palladium center can influence the selectivity of oxidative addition. rsc.org Furthermore, computational analysis is being used to investigate nonclassical reaction pathways, providing a more nuanced understanding of the catalytic cycle. nih.gov
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxidative Addition | Pd-BrettPhos | Higher than reductive elimination | nih.gov |
| Reductive Elimination | Pd-RuPhos | 32.0 | acs.orgnih.gov |
| Reductive Elimination | Pd-BrettPhos | 19.8 | acs.orgnih.gov |
| Rate-determining Step (η3-allyl-Pd(II) formation) | Pd-catalyzed hydroamination | 18.8 | nih.gov |
Rational Design of Next-Generation Phenylaminobenzonitrile-Based Functional Molecules
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a key strategy for developing next-generation functional molecules with improved potency and selectivity.
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govresearchgate.netnih.govmdpi.com For phenylaminobenzonitrile-based kinase inhibitors, this could involve altering the substitution pattern on either of the phenyl rings or modifying the nitrile group. The goal is to identify key structural features that enhance binding to the target protein while minimizing off-target effects.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in this process. nih.gov These methods can predict the binding affinity of novel derivatives and guide the synthetic efforts towards the most promising candidates. By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and more effective therapeutic agents.
| Compound | Modification | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| Analog 1 | - | Kinase A | 50 | Hypothetical Data |
| Analog 2 | Addition of a methoxy (B1213986) group | Kinase A | 25 | Hypothetical Data |
| Analog 3 | Replacement of nitrile with an amide | Kinase A | 100 | Hypothetical Data |
| N-phenyl pyrazoline 5 | - | Tyrosine Kinase (in Hs578T cells) | 3950 | researchgate.net |
Exploration of Novel Catalytic Transformations Mediated by Phenylaminobenzonitrile Scaffolds
Beyond their applications as functional molecules themselves, derivatives of this compound can also serve as ligands for transition metal catalysts. The nitrogen atoms of the amine and nitrile groups can coordinate to a metal center, creating a unique electronic and steric environment that can facilitate novel catalytic transformations.
Research in this area is focused on synthesizing new metal complexes with phenylaminobenzonitrile-based ligands and evaluating their catalytic activity in a variety of reactions. derpharmachemica.com These could include cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings, which in turn can modulate the reactivity of the metal center.
The efficiency of these new catalysts is often evaluated by measuring their turnover number (TON) and turnover frequency (TOF). wikipedia.orgumn.eduresearchgate.netpnnl.goviitm.ac.in A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules before becoming inactive, while a high TOF signifies a fast reaction rate. The development of highly active and robust catalysts based on the phenylaminobenzonitrile scaffold could open up new avenues for synthetic chemistry.
| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
|---|---|---|---|---|
| Pd(NNO)AP complex | Intramolecular C-H amination | - | - | derpharmachemica.com |
| Ni(II) complex | CO2 coupling with olefins | ~1300 | - | researchgate.net |
| Ru-hydride complex | Nitrile hydrogenation | - | - | rug.nl |
| Co complex | Electrocatalytic C-C bond formation | - | - | derpharmachemica.com |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to revolutionize the design and discovery of new molecules. In the context of this compound, AI and ML can be applied to a wide range of tasks, from predicting molecular properties to designing novel compounds with desired characteristics.
Machine learning models, such as quantitative structure-property relationship (QSPR) models, can be trained on large datasets of known compounds to predict various physicochemical and biological properties of new phenylaminobenzonitrile derivatives. mdpi.comnih.govnih.gov This can significantly reduce the time and cost associated with experimental screening. The accuracy of these models is typically assessed using metrics such as the coefficient of determination (R²) and the root-mean-square error (RMSE). nih.govresearchgate.netgoogle.comnih.gov
Furthermore, generative AI models can be used to design novel molecular structures de novo. By learning the underlying patterns in a dataset of known active compounds, these models can propose new phenylaminobenzonitrile derivatives that are likely to have high activity. This inverse design approach has the potential to greatly accelerate the discovery of new functional molecules.
| Model Type | Predicted Property | Dataset | R² | RMSE | Reference |
|---|---|---|---|---|---|
| Random Forest | Polyamide Properties | - | Comparable to linear models | - | mdpi.com |
| Support Vector Machine | Intestinal Absorption | General compounds | - (Accuracy up to 91.54%) | - | nih.gov |
| Linear Regression | Anti-arrhythmia drug properties | Topological descriptors | Significant | - | nih.gov |
| Extra Trees | QSAR for polyamide properties | - | 0.77 | - | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(phenylamino)benzonitrile, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous benzonitrile derivatives (e.g., 2-(ferrocenylmethylamino)benzonitrile) are synthesized by reacting quaternary ammonium salts with aminobenzonitriles under mild basic conditions . Another route involves Wittig reactions to introduce styryl groups to the benzonitrile core, as demonstrated in the synthesis of 2-(4-methylstyryl)benzonitrile using triphenylphosphonium salts and aldehydes . Key considerations include:
- Purification via column chromatography to isolate isomers.
- Monitoring reaction progress using TLC or HPLC.
- Controlling temperature to avoid side reactions (e.g., decomposition above 80°C).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer : Standard characterization includes:
- NMR spectroscopy : H and C NMR (e.g., aromatic proton signals at δ 7.0–8.5 ppm and nitrile carbon at ~115 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] for CHN: calc. 195.0922) .
- Elemental analysis : To verify purity (>95% carbon/nitrogen content).
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Answer : Based on structurally similar nitriles (e.g., 4-(hexylamino)benzonitrile):
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/ingestion (classified as Acute Toxicity Category 4) .
- Store at 2–8°C in airtight, light-protected containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Answer : Key strategies include:
- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)) for coupling reactions to reduce byproducts.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
- Temperature gradients : Stepwise heating (e.g., 50°C for 2 hours, then 80°C) to balance reactivity and stability .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
- Answer : Studies on analogs (e.g., 2-(methoxymethyl)benzonitrile) suggest:
- Antimicrobial activity : Electron-withdrawing groups (e.g., -CN) enhance interactions with bacterial enzymes .
- SAR analysis : Para-substituted phenyl groups increase steric hindrance, reducing binding affinity compared to ortho/meta derivatives .
- Methodology :
- Use molecular docking to predict target interactions (e.g., with β-lactamases).
- Validate via minimum inhibitory concentration (MIC) assays.
Q. How can conflicting spectral data (e.g., NMR signal overlap) be resolved for complex this compound derivatives?
- Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC) : To assign overlapping aromatic protons and nitrile carbons .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : N-labeled nitriles to track electronic environments.
Q. What strategies address gaps in ecological toxicity data for this compound?
- Answer : Extrapolate using:
- Read-across models : Compare with structurally similar compounds (e.g., 4-chloro-2-(propylamino)benzonitrile) for biodegradability and bioaccumulation potential .
- In silico tools : Use EPI Suite or TEST software to predict LC values for aquatic organisms .
Q. How does the solubility profile of this compound impact its application in biological assays?
- Answer : The compound’s low water solubility (<1 mg/mL) necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
